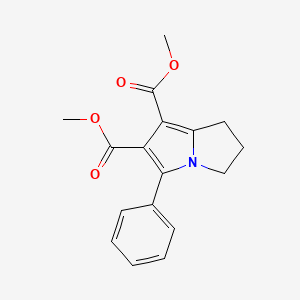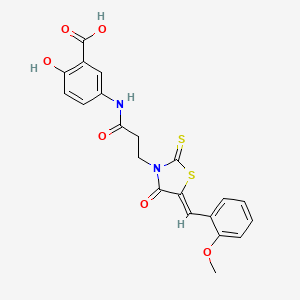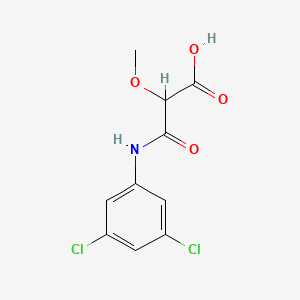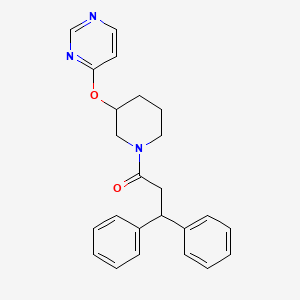![molecular formula C16H14N2O3S B2387522 Methyl-4-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoat CAS No. 896302-91-3](/img/structure/B2387522.png)
Methyl-4-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse applications in medicinal chemistry and material science . This particular compound is characterized by the presence of a cyano group, a carbamoyl group, and a benzoate ester, making it a versatile molecule for various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: The compound is utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to its unique electronic properties.
Biological Studies: Researchers use this compound to study enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other specialty chemicals.
Vorbereitungsmethoden
The synthesis of Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions using suitable cyano reagents.
Carbamoylation: The carbamoyl group is added through a reaction with isocyanates or carbamoyl chlorides.
Esterification: The final step involves esterification of the benzoic acid derivative to form the methyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Analyse Chemischer Reaktionen
Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano or carbamoyl groups, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Wirkmechanismus
The mechanism of action of Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The thiophene ring can undergo π-π stacking interactions with aromatic residues in proteins, influencing enzyme activity or receptor binding. The carbamoyl group can form hydrogen bonds with biological molecules, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate can be compared with other thiophene derivatives such as:
Methyl 4-cyanobenzoate: Similar in structure but lacks the thiophene ring, making it less versatile in electronic applications.
Thiophene-2-carboxylic acid: Contains a thiophene ring but lacks the cyano and carbamoyl groups, limiting its reactivity in certain chemical reactions.
4-Cyanobenzoic acid: Similar to Methyl 4-cyanobenzoate but with a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
The uniqueness of Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate lies in its combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
IUPAC Name |
methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-9-10(2)22-15(13(9)8-17)18-14(19)11-4-6-12(7-5-11)16(20)21-3/h4-7H,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBZXUMDQCJHPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-cyclopentylurea](/img/structure/B2387441.png)


![N-benzyl-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2387449.png)
![Tert-butyl 6-chloro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2387450.png)
![[1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B2387452.png)
![N-[3-(4-methoxyphenyl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2387453.png)

![ethyl 6-(3-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2387455.png)
![3-(3,4-dimethoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2387456.png)



![2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2387462.png)
